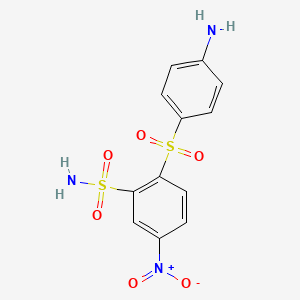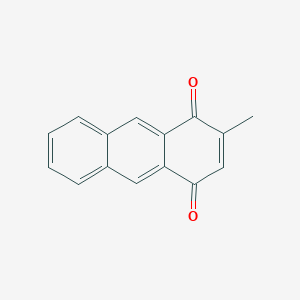
2-Methylanthracene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylanthracene-1,4-dione, also known as 2-methylanthraquinone, is an organic compound that belongs to the anthraquinone family. This compound is characterized by its aromatic structure, consisting of three fused benzene rings with two ketone groups at positions 1 and 4, and a methyl group at position 2. It is an off-white solid and is known for its significant role as a precursor in the synthesis of various dyes and other industrial chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylanthracene-1,4-dione can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with toluene in the presence of a catalyst. This reaction typically requires elevated temperatures and can be carried out under reflux conditions . Another method involves the Friedel-Crafts acylation of anthracene with acetic anhydride, followed by oxidation to introduce the ketone groups .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form anthraquinone-2-carboxylic acid.
Reduction: The ketone groups can be reduced to form the corresponding dihydroanthracene derivative.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products:
Oxidation: Anthraquinone-2-carboxylic acid.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-methylanthracene-1,4-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting DNA synthesis and repair processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Anthracene: A parent compound with no ketone groups.
1,4-Dimethylanthracene: Similar structure but with two methyl groups.
2-Methylanthraquinone: Similar but with different substitution patterns.
Uniqueness: 2-Methylanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
31907-39-8 |
|---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-methylanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17/h2-8H,1H3 |
InChI-Schlüssel |
JYJDINHXEIVCTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


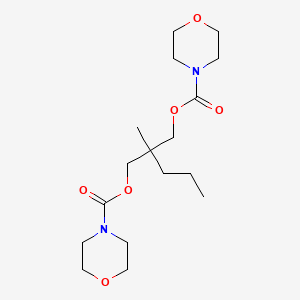
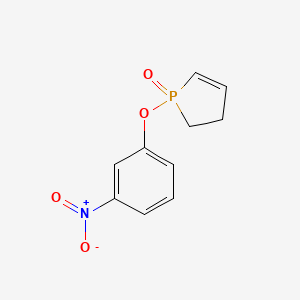
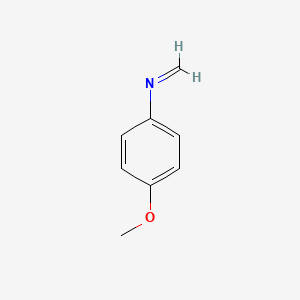
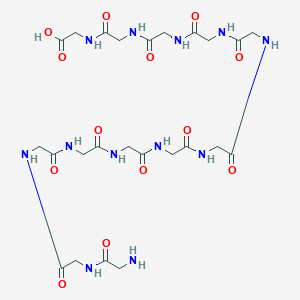
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

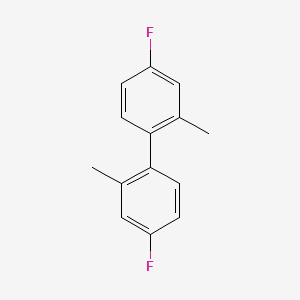
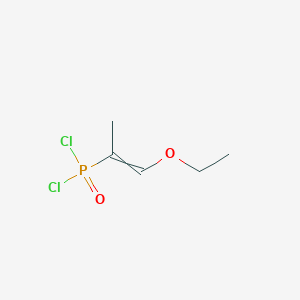

![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)



